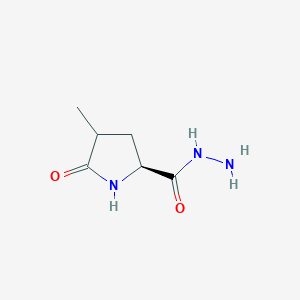
INTERLEUKIN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Interleukin-2 is a type of cytokine signaling molecule in the immune system. It is a protein that regulates the activities of white blood cells, which are responsible for immunity. This compound is part of the body’s natural response to microbial infection and in discriminating between foreign (“non-self”) and “self” entities. It mediates its effects by binding to this compound receptors, which are expressed by lymphocytes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of interleukin-2 is a complex process due to its hydrophobic nature and tendency to aggregate. A tunable backbone modification strategy has been employed to introduce solubilizing tags for peptide purification and ligation processes. This method involves the use of peptide hydrazide chemistry and special ligation solvent conditions .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. This method includes inserting the gene encoding this compound into bacterial or mammalian cells, which then produce the protein. The protein is subsequently purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Interleukin-2 undergoes various biochemical reactions, including phosphorylation and dimerization. These reactions are crucial for its function in signal transduction pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include peptide hydrazides and solubilizing tags. The conditions often involve specific pH levels and temperatures to maintain protein stability .
Major Products: The major products formed from these reactions are modified this compound proteins with enhanced stability and solubility, which are crucial for their therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Interleukin-2 has a wide range of applications in scientific research, particularly in immunotherapy. It is used to stimulate the growth of T cells and natural killer cells, which are essential for the immune response against tumors. This compound has been approved for the treatment of metastatic renal cell carcinoma and metastatic melanoma . Additionally, it is being explored for its potential in treating other cancers, autoimmune diseases, and infectious diseases .
Wirkmechanismus
Interleukin-2 exerts its effects by binding to its receptor, which consists of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This binding leads to the activation of various signaling pathways, including the JAK-STAT pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. These pathways result in the proliferation and activation of T cells and natural killer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Interleukin-2 is part of a family of cytokines that includes interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. These cytokines share a common gamma chain in their receptors and have overlapping functions in the immune system .
Uniqueness: What sets this compound apart is its dual role in both promoting immune activation and regulating immune tolerance. This dual functionality makes it a unique and valuable tool in immunotherapy, as it can be used to enhance the immune response against tumors while also maintaining immune homeostasis .
Eigenschaften
CAS-Nummer |
102524-44-7 |
|---|---|
Molekularformel |
C6H5Cl2NO2S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



